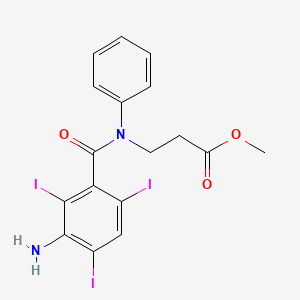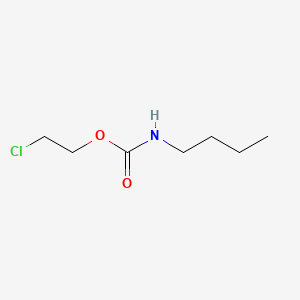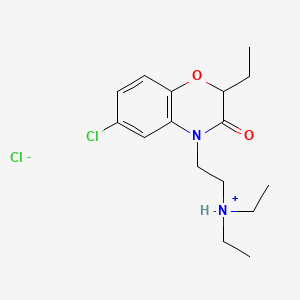
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-diethylaminoethyl)-2-ethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-diethylaminoethyl)-2-ethyl-, hydrochloride is a synthetic organic compound. It belongs to the class of benzoxazines, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzoxazin-3-one derivatives typically involves the cyclization of appropriate precursors under specific conditions. For this compound, the synthesis might involve:
Starting Materials: Appropriate substituted anilines and chloroacetyl chloride.
Reaction Conditions: Cyclization in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: Recrystallization or chromatographic techniques to purify the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes:
Batch or Continuous Flow Processes: Depending on the scale and efficiency required.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance yield and purity.
Quality Control: Rigorous quality control measures to ensure consistency and safety of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,4-Benzoxazin-3-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield amines.
Applications De Recherche Scientifique
4H-1,4-Benzoxazin-3-one derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for their potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as additives in various industrial processes.
Mécanisme D'action
The mechanism of action of 4H-1,4-Benzoxazin-3-one derivatives involves interaction with specific molecular targets and pathways. This might include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of specific biochemical pathways, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1,4-Benzoxazin-3-one: The parent compound with similar core structure.
6-Chloro-4H-1,4-Benzoxazin-3-one: A closely related derivative with a chlorine substituent.
2-Ethyl-4H-1,4-Benzoxazin-3-one: Another derivative with an ethyl group.
Uniqueness
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-diethylaminoethyl)-2-ethyl-, hydrochloride is unique due to its specific substituents, which may confer distinct biological activities or chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
57462-63-2 |
|---|---|
Formule moléculaire |
C16H24Cl2N2O2 |
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
2-(6-chloro-2-ethyl-3-oxo-1,4-benzoxazin-4-yl)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H23ClN2O2.ClH/c1-4-14-16(20)19(10-9-18(5-2)6-3)13-11-12(17)7-8-15(13)21-14;/h7-8,11,14H,4-6,9-10H2,1-3H3;1H |
Clé InChI |
SOICWIOBKAGQQJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC[NH+](CC)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13755035.png)
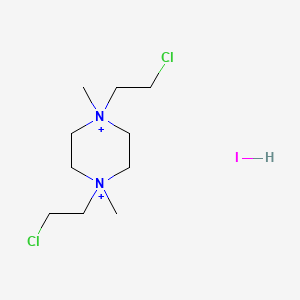
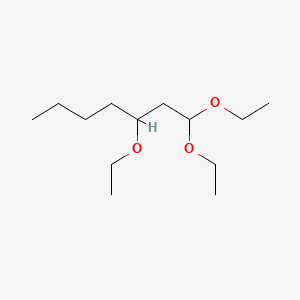
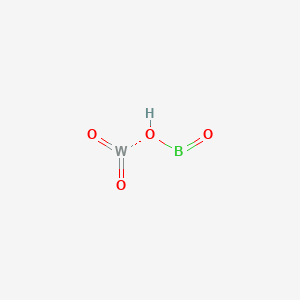
![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)
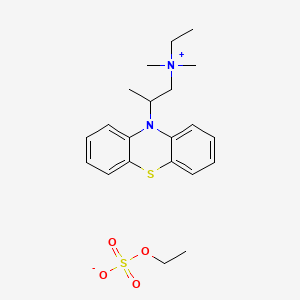
![2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13755083.png)
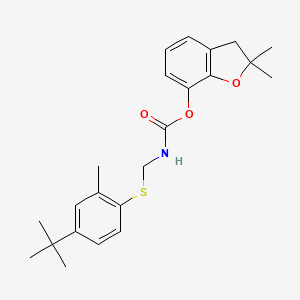
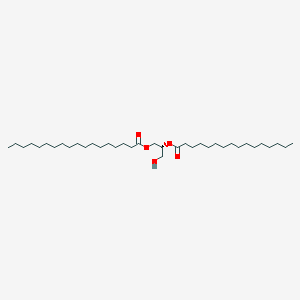
![N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide](/img/structure/B13755092.png)

